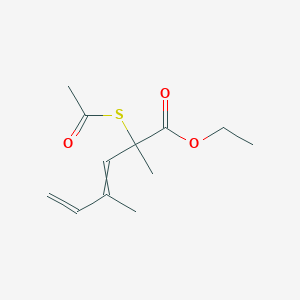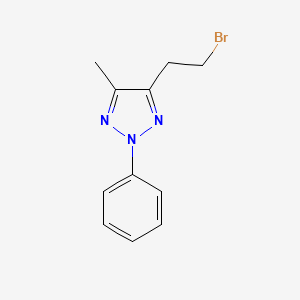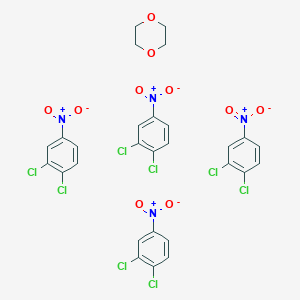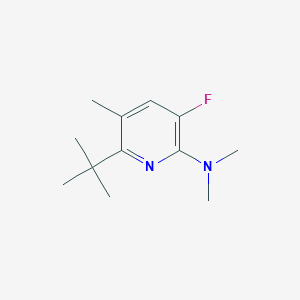
Ethyl 2-(acetylsulfanyl)-2,4-dimethylhexa-3,5-dienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(acetylsulfanyl)-2,4-dimethylhexa-3,5-dienoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in natural products and synthetic materials. This particular compound is characterized by its unique structure, which includes an acetylsulfanyl group and a dimethylhexa-dienoate backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(acetylsulfanyl)-2,4-dimethylhexa-3,5-dienoate typically involves the esterification of a carboxylic acid with an alcohol. One common method is the Fischer esterification, which uses an acid catalyst such as sulfuric acid to promote the reaction between the carboxylic acid and ethanol . Another method involves the use of Steglich esterification, which employs dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(acetylsulfanyl)-2,4-dimethylhexa-3,5-dienoate can undergo various chemical reactions, including:
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Amides or different esters.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(acetylsulfanyl)-2,4-dimethylhexa-3,5-dienoate has various applications in scientific research:
Wirkmechanismus
The mechanism of action of ethyl 2-(acetylsulfanyl)-2,4-dimethylhexa-3,5-dienoate involves its interaction with various molecular targets. The acetylsulfanyl group can undergo oxidation to form reactive intermediates that interact with cellular components. These interactions can lead to the modulation of biochemical pathways, including those involved in oxidative stress and inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-(acetylsulfanyl)-2,4-dimethylhexa-3,5-dienoate: Unique due to its specific ester and sulfanyl groups.
2-Ethylhexanol: A branched alcohol used in the production of plasticizers and surfactants.
1,4-Diazabicyclo[2.2.2]octane (DABCO): A heterocyclic compound used as a catalyst in organic synthesis.
Uniqueness
This compound stands out due to its combination of an ester and an acetylsulfanyl group, which imparts unique reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
646517-88-6 |
|---|---|
Molekularformel |
C12H18O3S |
Molekulargewicht |
242.34 g/mol |
IUPAC-Name |
ethyl 2-acetylsulfanyl-2,4-dimethylhexa-3,5-dienoate |
InChI |
InChI=1S/C12H18O3S/c1-6-9(3)8-12(5,16-10(4)13)11(14)15-7-2/h6,8H,1,7H2,2-5H3 |
InChI-Schlüssel |
WZOLDAVINXCKSX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C)(C=C(C)C=C)SC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-[6-(Cyclopropylamino)-9H-purin-9-yl]pent-3-ene-1,2-diol](/img/structure/B12608972.png)
![Quinoline, 2-chloro-3-[3-(2,4-dichlorophenyl)-5-isoxazolyl]-7-methyl-](/img/structure/B12608981.png)

![3-(4-Ethylphenoxy)-4-[(trimethylsilyl)oxy]pent-3-en-2-one](/img/structure/B12608988.png)

![{2-[(S)-2-Methylpropane-2-sulfinyl]ethenyl}benzene](/img/structure/B12609003.png)


![[1,1'-Biphenyl]-4-sulfonamide, 4'-bromo-N-(4-hydroxybutyl)-](/img/structure/B12609027.png)
![N-[2-(Quinolin-3-yl)phenyl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B12609029.png)
